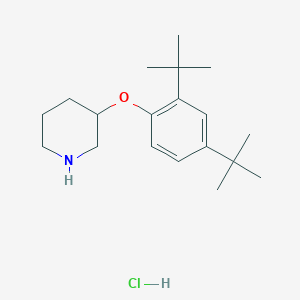

3-(2,4-Di-tert-butylphenoxy)piperidine hydrochloride

Description

3-(2,4-Di-tert-butylphenoxy)piperidine hydrochloride (CAS: 1220016-26-1) is a piperidine derivative characterized by a phenoxy group substituted with two tert-butyl groups at the 2- and 4-positions. Its molecular formula is C₂₁H₃₆ClNO, with a molecular weight of 353.97 g/mol . Structural analysis highlights the steric bulk of the tert-butyl substituents, which likely enhance lipophilicity and influence its pharmacokinetic profile.

Properties

IUPAC Name |

3-(2,4-ditert-butylphenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31NO.ClH/c1-18(2,3)14-9-10-17(16(12-14)19(4,5)6)21-15-8-7-11-20-13-15;/h9-10,12,15,20H,7-8,11,13H2,1-6H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHADKVNXDKBALK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OC2CCCNC2)C(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220032-75-6 | |

| Record name | Piperidine, 3-[2,4-bis(1,1-dimethylethyl)phenoxy]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220032-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Di-tert-butylphenoxy)piperidine hydrochloride involves the reaction of 2,4-di(tert-butyl)phenol with piperidine in the presence of a suitable catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for large-scale production. The final product is purified using techniques such as recrystallization and chromatography to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Di-tert-butylphenoxy)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of the phenoxy and piperidine rings.

Reduction: Reduced forms of the phenoxy and piperidine rings.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

3-(2,4-Di-tert-butylphenoxy)piperidine hydrochloride has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including its effects on cellular processes.

Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-(2,4-Di-tert-butylphenoxy)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Steric Effects : The tert-butyl groups in the target compound confer greater steric hindrance compared to methoxy (), diphenylmethoxy (), or chloro/methyl substituents (). This may reduce metabolic degradation but limit membrane permeability .

- Molecular Weight : The target compound is heavier (353.97 g/mol) than most analogs, which may influence bioavailability and dosing requirements .

Serotonin Reuptake Inhibition

- 3-(2,5-Dimethoxy-4-methylphenyl)piperidine hydrochloride (): Exhibits selective serotonin reuptake inhibition (SSRI) activity. Enantiomer separation via Boc-protection and chiral chromatography yields distinct biological profiles (39–45% enantiomeric excess) .

- The tert-butyl groups may modulate binding kinetics .

Acute Toxicity

- 4-(Diphenylmethoxy)piperidine hydrochloride (): Classified as acutely toxic (harmful upon inhalation, ingestion, or dermal contact), though specific LD₅₀ values are undocumented.

Environmental and Regulatory Considerations

- Environmental Impact : Most analogs, including 4-(Diphenylmethoxy)piperidine hydrochloride () and the target compound, lack comprehensive ecotoxicological data. Persistence, bioaccumulation, and soil mobility remain unstudied .

- Regulatory Status : 4-(Diphenylmethoxy)piperidine hydrochloride is listed in China’s IECSC chemical inventory (). The target compound’s regulatory status is unspecified but likely requires compliance with new chemical substance regulations .

Biological Activity

3-(2,4-Di-tert-butylphenoxy)piperidine hydrochloride is a compound that has attracted attention for its potential biological activities. Its structure features a piperidine ring linked to a 2,4-di-tert-butylphenoxy group, which may confer unique pharmacological properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

- Molecular Formula : C16H25ClN

- Molecular Weight : 270.84 g/mol

- CAS Number : 1219972-71-0

The presence of the di-tert-butylphenoxy moiety is significant as it is known to influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various cellular processes. The compound is believed to interact with neurotransmitter receptors and other molecular targets, leading to alterations in signaling pathways. Specific mechanisms include:

- Receptor Modulation : The compound may act as an antagonist or agonist at various receptors, influencing neurotransmitter systems.

- Enzyme Interaction : It has been suggested that the compound may inhibit or activate certain enzymes involved in metabolic pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study conducted on various bacterial strains demonstrated that the compound effectively inhibited growth, suggesting potential applications in treating bacterial infections .

Neuroprotective Effects

In vitro studies have shown that the compound may offer neuroprotective benefits. It was found to reduce oxidative stress in neuronal cell lines, indicating a potential role in protecting against neurodegenerative diseases . Such effects are crucial for developing treatments for conditions like Alzheimer's disease.

Anticancer Potential

Preliminary research suggests that this compound may possess anticancer properties. In cell line studies, it demonstrated cytotoxic effects against specific cancer types, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Case Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.